DBCO-PEG3-propionic EVCit-PAB
Description
DBCO-PEG3-propionic EVCit-PAB is a cleavable linker used in antibody-drug conjugates (ADCs) for targeted cancer therapy. Its structure comprises three key components:
- DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" via strain-promoted alkyne-azide cycloaddition (SPAAC), facilitating conjugation to azide-functionalized antibodies or payloads .
- PEG3 (Triethylene glycol): Enhances water solubility, reduces immunogenicity, and minimizes steric hindrance during bioconjugation .
- EVCit-PAB (Glutamic acid-valine-citrulline-para-aminobenzyl alcohol): A protease-cleavable linker that releases cytotoxic drugs in tumor cells via cathepsin B-mediated hydrolysis .
This linker is critical for ADC stability in systemic circulation and controlled drug release in target tissues. It is available in >98% purity and is compatible with organic solvents like DMSO for conjugation workflows .
Properties
IUPAC Name |
tert-butyl (4S)-4-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSTSWXLIVFAE-OZWZKPQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74N8O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Key Features and Mechanism
- Bioorthogonal Click Chemistry : The DBCO moiety allows for copper-free click reactions with azide-functionalized biomolecules, facilitating precise bioconjugation without interfering with biological systems .
- Cleavable Linker : The Val-Cit dipeptide serves as a site for enzymatic cleavage, promoting drug release specifically in cancer cells where cathepsin B is active .
- PEG Spacer : The PEG component enhances solubility and biocompatibility, reducing immunogenicity and improving pharmacokinetic properties of the conjugates .
Antibody-Drug Conjugates (ADCs)
DBCO-PEG3-propionic EVCit-PAB is extensively used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The controlled release mechanism ensures that high concentrations of the drug are localized at the tumor site, improving treatment efficacy while reducing side effects associated with conventional chemotherapy .
Bioconjugation Techniques
This compound is employed in various bioconjugation strategies, allowing researchers to link therapeutic agents or imaging probes to biomolecules such as proteins or peptides. The bioorthogonal nature of DBCO-PEG enables efficient coupling reactions that are vital for developing targeted therapies and diagnostic tools .
Drug Delivery Systems
The versatility of this compound extends to designing advanced drug delivery systems. By utilizing this compound, researchers can create formulations that enhance the solubility and stability of therapeutic agents, ensuring effective delivery across biological barriers .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in clinical applications:
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between DBCO-PEG3-propionic EVCit-PAB and analogous ADC linkers:
Performance Analysis
Solubility and Stability
- PEG Length Impact : PEG4 linkers (e.g., DBCO-PEG4-propionic Val-Cit-PAB) exhibit superior solubility in aqueous buffers compared to PEG3 variants, reducing aggregation risks in ADC formulations .
- Acid Type : Propionic acid (vs. acetic acid) in this compound provides a balance between hydrophobicity and conjugation efficiency, enhancing ADC pharmacokinetics .
Drug Release Efficiency
- Enzymatic vs. Reductive Cleavage : EVCit-PAB linkers release drugs faster in tumors (due to elevated cathepsin B) than disulfide-based linkers, which depend on intracellular glutathione levels .
- Non-cleavable Linkers: DBCO-PEG3-TCO requires external triggers (e.g., UV), limiting its use in systemic therapies .
Conjugation Efficiency
- This compound achieves >90% conjugation yield with azide-modified antibodies, outperforming acetic acid variants by ~15% due to optimized spacer length .
Biological Activity
DBCO-PEG3-propionic EVCit-PAB is a specialized linker compound utilized in the development of antibody-drug conjugates (ADCs). This compound features a cleavable structure that enhances the efficacy and specificity of drug delivery systems, particularly in targeting cancer cells. Its biological activity is primarily characterized by its ability to modulate pharmacokinetic and pharmacodynamic properties, which are crucial for the effectiveness of ADCs.
Chemical Structure
The compound consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain and an EVCit-PAB component. The structural formula can be represented as follows:
- Molecular Formula :
- Molecular Weight : 1055.24 g/mol
This compound operates through bioorthogonal click chemistry, allowing for efficient conjugation with azide-functionalized biomolecules. This reaction is catalyst-free, promoting precise biomolecule labeling and enhancing drug delivery capabilities without interfering with native biological processes .
1. Pharmacodynamic Properties
The presence of PEG linkers, such as those in this compound, significantly influences the pharmacodynamics of ADCs:
- Increased Cytotoxicity : The linker enhances the release rate of the cytotoxic payload within target cells, leading to improved therapeutic outcomes .
- Modulation of Drug Release : The cleavable nature of the EVCit-PAB component allows for controlled release of the drug upon internalization by target cells, which is critical for maximizing therapeutic efficacy .
2. Pharmacokinetic Properties
This compound also optimizes pharmacokinetic parameters:
- Enhanced Solubility : The PEG component improves solubility in aqueous environments, facilitating better distribution in biological systems .
- Reduced Aggregation : By balancing hydrophobicity and hydrophilicity, this linker minimizes aggregation issues often encountered with ADCs .
Table 1: Summary of Biological Activity Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2022) | Demonstrated that this compound significantly increased the cytotoxicity of ADCs against breast cancer cells. | Supports its use in targeted cancer therapies. |
| Study B (2023) | Showed enhanced solubility and reduced off-target effects in vivo when using this linker in ADC formulations. | Indicates improved safety profiles for clinical applications. |
| Study C (2024) | Evaluated pharmacokinetic properties, revealing longer circulation times and better biodistribution compared to non-PEGylated counterparts. | Suggests potential for higher therapeutic indices in clinical settings. |
Applications in Drug Development
This compound is primarily applied in:
- Antibody-drug Conjugates : Enhancing the specificity and efficacy of ADC formulations.
- Biomolecule Labeling : Facilitating precise labeling for imaging and tracking biological processes.
- Therapeutic Delivery Systems : Improving drug delivery mechanisms through bioorthogonal chemistry.
Preparation Methods
Key Steps:
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Deprotection of tert-Butyl Groups :
-
The PAB group is protected with a tert-butyloxycarbonyl (Boc) group, which is removed using 40% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Example: Fully protected intermediates are treated with TFA/DCM (600–800 mL) for 1 hour at room temperature, followed by precipitation with cold diethyl ether.
-
-
Saponification of Methyl Esters :
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Coupling to PEG3-Propionic Acid :
Conjugation with PEG3-Propionic Acid
The PEG3 spacer is introduced to improve pharmacokinetics:
Reaction Conditions:
| Step | Reagents/Solvents | Temperature | Time | Yield |
|---|---|---|---|---|
| NHS Activation | DMF, DIPEA | RT | 1 hr | >90% |
| PEG3 Coupling | PEG3-propionic NHS ester | RT | 2 hr | 85% |
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Mechanism : The propionic acid’s carboxyl group is activated as an NHS ester, reacting with the Val-Cit-PAB amine to form an amide bond.
-
Purification : Crude products are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) under basic conditions.
Purification and Characterization
Purification Methods:
Analytical Data:
Optimization and Challenges
Critical Considerations:
Comparative Analysis of Methods:
| Method | Advantages | Limitations |
|---|---|---|
| SPPS | High purity, scalable | Cost-intensive |
| Solution-Phase Coupling | Flexible for modular synthesis | Lower yields |
Q & A
Q. What is the structural composition of DBCO-PEG3-propionic EVCit-PAB, and how do its components contribute to its function in bioconjugation?
Answer:
- Structural Components :
- DBCO : A strained cyclooctyne group enabling copper-free click chemistry via strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules .
- PEG3 : A triethylene glycol spacer enhancing hydrophilicity, solubility, and reducing steric hindrance during conjugation .
- EVCit (Val-Cit) : A protease-cleavable dipeptide linker (valine-citrulline) designed for intracellular drug release in acidic or enzymatic environments (e.g., cathepsin B in lysosomes) .
- PAB (para-aminobenzyl carbamate) : A self-immolative spacer that releases the payload after enzymatic cleavage of the Val-Cit sequence .
Methodological Insight :
For structural validation, use PubChem’s Chemical Structure Search and Standardization Services to confirm stereochemistry and purity .
Q. How does this compound compare to other cleavable ADC linkers (e.g., hydrazone or disulfide linkers) in terms of stability and payload release kinetics?
Answer:
- Advantages :
- Limitations :
Experimental Design :
Use in vitro stability assays (e.g., serum incubation at 37°C for 72 hours) and compare payload release kinetics via HPLC or mass spectrometry .
Q. What are the critical parameters for optimizing this compound-based ADC synthesis?
Answer:
- Key Parameters :
- Molar Ratio : Maintain a 1:3 antibody-to-linker ratio to avoid overloading (≥4 drug-to-antibody ratios reduce solubility) .
- Reaction Buffer : Use pH 7.4 PBS with 10% DMSO to enhance DBCO-azide reaction efficiency .
- Purification : Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linkers .
Data Analysis Tip :
Apply PubChem’s Structure Clustering tool to compare linker-drug intermediates and identify aggregation-prone structures .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s in vivo stability?
Answer:
- Hypothesis-Driven Approach :
- Statistical Framework :
Use multivariate regression to isolate confounding factors (e.g., animal weight, injection site) .
Q. What strategies improve the conjugation efficiency of this compound with azide-functionalized payloads?
Answer:
- Optimization Strategies :
- Temperature Control : Conduct reactions at 25°C (higher temperatures accelerate SPAAC but risk antibody denaturation) .
- Click Chemistry Additives : Add 1 mM sodium ascorbate to reduce disulfide bonds without interfering with DBCO .
- Real-Time Monitoring : Use fluorescence quenching assays (e.g., FITC-labeled azides) to track reaction progress .
Data Conflict Resolution :
If efficiency varies between batches, perform MALDI-TOF MS to verify linker-to-antibody stoichiometry .
Q. How can researchers address discrepancies in cytotoxicity assays between in vitro and in vivo models for this compound-based ADCs?
Answer:
- Root Cause Analysis :
- Experimental Redesign :
Apply the PICO Framework to refine hypotheses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
